

Maltal: A Synthetic Disaccharide Analog in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025



Maltal, with the chemical formula $C_{12}H_{20}O_{9}$, is not a naturally occurring compound. It is a synthetic unsaturated disaccharide, specifically an analog of maltose. In scientific literature, it is primarily recognized for its role as a substrate and inhibitor in enzymatic studies, particularly in carbohydrate biochemistry. Its synthesis and application in research provide valuable insights into the mechanisms of glycoside hydrolases.

Physicochemical Properties

Maltal is a white, crystalline solid that is soluble in water. A summary of its key physicochemical properties is presented in Table 1.



| Property | Value | Reference |
|------------------------------|---|-----------|
| Molecular Formula | C12H20O9 | _ |
| Molecular Weight | 308.28 g/mol | _ |
| IUPAC Name | (2R,3R,4S,5S,6R)-2- [[(2R,3S,4R)-4-hydroxy-2- (hydroxymethyl)-3,4-dihydro- 2H-pyran-3-yl]oxy]-6- (hydroxymethyl)oxane-3,4,5- triol | |
| CAS Number | 32447-71-5 | _ |
| Boiling Point (estimated) | 612.00 °C @ 760.00 mm Hg | _ |
| Flash Point (estimated) | 615.00 °F (323.90 °C) | _ |
| logP (o/w) (estimated) | -3.877 | _ |
| Water Solubility (estimated) | 1,000,000 mg/L @ 25 °C | |

Table 1: Physicochemical Properties of **Maltal**. This table summarizes key physical and chemical properties of **Maltal**, with data sourced from PubChem and The Good Scents Company.

Synthesis of Maltal

Maltal is not produced through a natural biosynthetic pathway. Instead, it is synthesized in a laboratory setting. While specific, detailed protocols for its synthesis are not readily available in the provided search results, its primary role in research is as a substrate for enzymes like β -amylase, which catalyzes its hydration to form 2-deoxymaltose. This indicates that its synthesis is likely achieved through chemical modification of naturally occurring sugars.

Role in Biochemical Research: A Substrate for β-Amylase

The primary significance of **Maltal** in the scientific community lies in its interaction with β -amylase, an enzyme crucial for the breakdown of starch. The hydration of **Maltal** by β -amylase



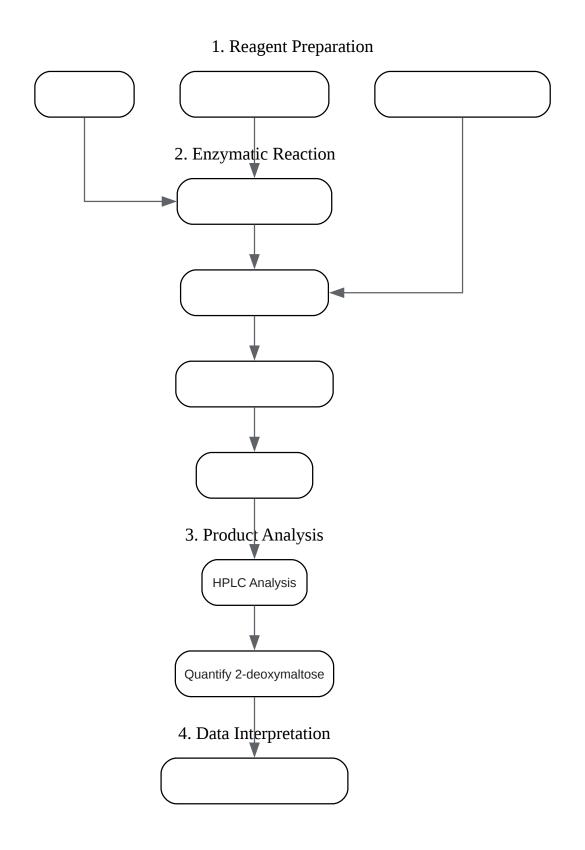
is a key reaction studied to understand the catalytic mechanism of this enzyme.

A typical experimental setup to study the hydration of **Maltal** by β -amylase would involve the following steps:

- Preparation of Reagents:
 - A buffered solution at an optimal pH for β-amylase activity.
 - A stock solution of Maltal of known concentration.
 - A solution of purified β -amylase of known concentration.
 - A quenching reagent to stop the enzymatic reaction at specific time points.
- Enzymatic Reaction:
 - The buffered **Maltal** solution is pre-incubated at a constant, optimal temperature.
 - \circ The reaction is initiated by the addition of the β -amylase solution.
 - Aliquots of the reaction mixture are removed at various time intervals.
 - The reaction in each aliquot is terminated by the addition of the quenching reagent.
- Analysis of Products:
 - The concentration of the product, 2-deoxymaltose, is determined using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC).
 - The initial rate of the reaction is calculated from the change in product concentration over time.
- Data Analysis:
 - Kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), can be determined by measuring the initial reaction rates at varying Maltal concentrations.



The following diagram illustrates the workflow for a typical enzyme kinetics experiment involving Maltal and β -amylase.

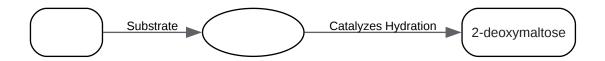




Click to download full resolution via product page

Experimental workflow for β -amylase kinetics with **Maltal**.

The interaction between **Maltal** and β -amylase is a direct enzymatic reaction and does not involve a signaling pathway in the traditional sense of a cascade of intracellular events. The process can be depicted as a simple enzymatic conversion.



Click to download full resolution via product page

Enzymatic conversion of **Maltal** by β -amylase.

In conclusion, **Maltal** is a synthetic compound of interest to researchers in biochemistry, particularly for its utility in elucidating the mechanisms of carbohydrate-active enzymes like β -amylase. Its non-natural origin is a key characteristic that distinguishes it from its structural analog, maltose.

• To cite this document: BenchChem. [Maltal: A Synthetic Disaccharide Analog in Biochemical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199275#is-maltal-a-naturally-occurring-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com